molecular formula C14H18N2O3 B12348604 4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid

4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid

Cat. No.: B12348604
M. Wt: 262.30 g/mol
InChI Key: MVYSHOPERMUPBE-UHFFFAOYSA-N
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Description

4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid is a synthetic organic compound that features a piperidine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of 4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid is unique due to its combination of a piperidine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-oxo-4-(2-pyridin-3-ylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C14H18N2O3/c17-13(6-7-14(18)19)16-9-2-1-5-12(16)11-4-3-8-15-10-11/h3-4,8,10,12H,1-2,5-7,9H2,(H,18,19)

InChI Key

MVYSHOPERMUPBE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CCC(=O)O

Origin of Product

United States

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